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Compound of Interest

Compound Name: Apixaban

Cat. No.: B1684502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics

(PK) and metabolism of Apixaban, a direct, potent, and selective inhibitor of Factor Xa. The

following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile

of Apixaban in various animal models, supported by quantitative data, detailed experimental

methodologies, and visual representations of key processes.

Pharmacokinetic Profile
Apixaban exhibits favorable pharmacokinetic properties in preclinical species, characterized by

good oral bioavailability, a small volume of distribution, and low systemic clearance.[1] These

attributes suggest that Apixaban is primarily distributed to the blood, its site of therapeutic

action.[2]

Absorption and Bioavailability
Following oral administration, Apixaban is well absorbed in several animal species, with the

time to reach maximum plasma concentration (Tmax) typically observed between 1 to 2 hours.

[3][4] The absolute oral bioavailability is good in rats, dogs, and chimpanzees, generally

exceeding 50%.[1][5] However, rabbits exhibit significantly lower bioavailability and higher

clearance compared to other species.[3][4][6]

Table 1: Oral Bioavailability of Apixaban in Preclinical Species
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Species Oral Bioavailability (%) Reference

Rat ~50% or greater [1]

34% [7]

Dog ~50% or greater

88% [7]

28.4% [8]

Chimpanzee ~50% or greater

51% [2][7]

Rabbit 3% [6]

Distribution
Apixaban demonstrates a small volume of distribution (Vd) across different animal models,

indicating limited extravascular tissue distribution.[1][2] This is consistent with the drug

remaining predominantly in the systemic circulation.[2] Plasma protein binding is high in rats

and dogs, but lower in monkeys and rabbits.[3][4] In rats, tissue distribution studies using

radiolabeled Apixaban showed the highest concentrations in organs of elimination such as the

gastrointestinal tract, liver, and urinary bladder, with limited penetration into the brain and fetal

tissues.[9]

Table 2: Volume of Distribution and Plasma Protein Binding of Apixaban
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Species
Volume of
Distribution
(Vd) (L/kg)

Unbound
Fraction (%)

Plasma
Protein
Binding (%)

Reference

Rat ~0.5 4% 92-96% [1][3][4]

0.31 [2][7]

Dog ~0.2 8% 92-96% [3][4]

0.29 [2][7]

0.177 [8]

Chimpanzee ~0.17 5% - [2]

Monkey - - 59% [3][4]

Rabbit - - 63% [3][4]

Metabolism
The metabolism of Apixaban has been investigated in multiple species, revealing several

metabolic pathways. The primary site of metabolism is the liver.[2][7] The main metabolic

transformations include O-demethylation, hydroxylation, and subsequent sulfation or

glucuronidation of the O-demethylated metabolite.[10][11] In vitro studies with human liver

microsomes indicate that CYP3A4 is the primary enzyme responsible for the O-demethylation

of Apixaban.[2][7]

The major circulating metabolite in humans, O-demethyl apixaban sulfate (M1), is also present

in the plasma of mice, rats, and dogs, but to a lesser extent relative to the parent compound.

[10][12] Rabbits, however, show a distinct metabolic profile with O-demethyl apixaban (M2)

and O-demethyl apixaban glucuronide (M14) as the prominent circulating components, while

Apixaban itself is a minor component.[10][12] Despite the presence of metabolites, unchanged

Apixaban is the major drug-related component in the plasma of most species studied, except

for rabbits.[10] Importantly, the major human metabolite, O-demethyl apixaban sulfate, is

inactive against human Factor Xa.[3][13]
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Caption: Major metabolic pathways of Apixaban.

Excretion
Apixaban is eliminated through multiple pathways, including renal excretion, metabolism, and

direct intestinal/biliary excretion.[3][7] The fecal route is the major elimination pathway in

animals, accounting for over 54% of the administered dose, while urinary excretion is a minor

route, accounting for less than 15%.[10][12] In bile duct-cannulated rats, a significant portion of

an intravenous dose was recovered as unchanged drug in the feces, suggesting direct

intestinal excretion.[10][12] Renal clearance constitutes approximately 10-30% of the systemic

clearance in rats, dogs, and chimpanzees.[1]

Table 3: Systemic Clearance of Apixaban in Preclinical Species
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Species
Systemic Clearance (CL)
(L/h/kg)

Reference

Rat ~0.9 [1]

0.26 [7]

Dog ~0.04

0.052 [7]

Chimpanzee ~0.018

0.018 [2][7]

Rabbit 2.55 [6]

Experimental Protocols
Detailed descriptions of the experimental protocols are synthesized from the available

literature.

Animal Models
Preclinical studies of Apixaban have utilized various animal models, including:

Rodents: Male and female Sprague-Dawley rats, ICR mice.[9][10]

Non-rodents: Male Beagle dogs, chimpanzees, and New Zealand White rabbits.[1][6][10]

Specialized Models: Pregnant and lactating rats for tissue distribution studies, and bile duct-

cannulated rats and dogs for excretion pathway analysis.[9][14]

Dosing and Sample Collection
Dosing: Apixaban was administered both intravenously (IV) and orally (PO).[8] For

pharmacokinetic studies, doses were typically administered as a single bolus.[10] For some

studies in dogs, oral doses of 5 mg/kg of 14C-labeled Apixaban were used.[5][15] In another

study, dogs received 0.5 mg/kg IV or PO.[5][15]
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Sample Collection: Blood samples were collected at various time points post-dosing via

appropriate methods for each species (e.g., tail vein, jugular vein).[16] Plasma was

separated by centrifugation and stored frozen until analysis.[17] For metabolism and

excretion studies, urine and feces were collected over specified periods.[10] In bile duct-

cannulated animals, bile was also collected.[10]

Dosing Sample Collection Analysis

Intravenous (IV)

BloodOral (PO) Plasma Concentration (PK)
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Metabolite IdentificationExcretion Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

